molecular formula C6H11NO3 B14057799 (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid

(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid

Cat. No.: B14057799
M. Wt: 145.16 g/mol
InChI Key: WINVNQRFPOZMEY-NJGYIYPDSA-N
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Description

(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and hydroxy groups.

    Reduction and Amination: The carbonyl group of cyclopentanone is reduced to a hydroxyl group, followed by amination to introduce the amino group.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral resolution techniques to obtain the desired (1S,3S) isomer.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, ensuring high selectivity and yield.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-1-Amino-3-hydroxycyclopentanecarboxylic acid: A diastereomer with different stereochemistry.

    Cyclopentane-1,3-dicarboxylic acid: Lacks the amino and hydroxy groups.

    Cyclopentanol: Contains only the hydroxyl group.

Uniqueness

(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1

InChI Key

WINVNQRFPOZMEY-NJGYIYPDSA-N

Isomeric SMILES

C1C[C@](C[C@H]1O)(C(=O)O)N

Canonical SMILES

C1CC(CC1O)(C(=O)O)N

Origin of Product

United States

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